5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde
Overview
Description
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is an organic compound with the molecular formula C22H12N2O4S It features a benzo[c][1,2,5]thiadiazole core linked to two isophthalaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde typically involves the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step usually involves the cyclization of appropriate precursors under controlled conditions. For example, a common method involves the reaction of 1,2-diaminobenzene with sulfur and an oxidizing agent to form the benzo[c][1,2,5]thiadiazole ring.
Attachment of Isophthalaldehyde Groups: The benzo[c][1,2,5]thiadiazole core is then functionalized with isophthalaldehyde groups. This can be achieved through a formylation reaction, where the benzo[c][1,2,5]thiadiazole is treated with a formylating agent such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid.
Reduction: 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors due to its electron-accepting properties.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Research:
Mechanism of Action
The mechanism of action of 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde largely depends on its application:
In Organic Electronics: The compound acts as an electron acceptor in conjugated polymers, facilitating charge transport and improving the efficiency of devices like OLEDs and OPVs.
In Chemical Sensors: The compound’s electronic properties change upon interaction with specific analytes, leading to measurable changes in fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde): Similar structure but with thiophene groups instead of isophthalaldehyde.
4,7-Bis(5-formylthiophen-2-yl)-2,1,3-benzothiadiazole: Another derivative with thiophene groups.
Uniqueness
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is unique due to its combination of the benzo[c][1,2,5]thiadiazole core and isophthalaldehyde groups, which impart distinct electronic properties and make it suitable for specific applications in materials science and organic electronics.
Properties
IUPAC Name |
5-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4S/c25-9-13-3-14(10-26)6-17(5-13)19-1-2-20(22-21(19)23-29-24-22)18-7-15(11-27)4-16(8-18)12-28/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPJFBLOYFQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.